Nonyl beta-D-thioglucopyranoside
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Overview
Description
Nonyl beta-D-thioglucopyranoside is a nonionic surfactant and detergent commonly used in biochemical and molecular biology research. It is particularly valued for its ability to solubilize membrane proteins without denaturing them, making it an essential tool for studying protein structure and function.
Mechanism of Action
Target of Action
Nonyl beta-D-thioglucopyranoside, also known as Nonyl b-D-thioglucopyranoside, is a type of glucoside detergent . Its primary targets are biomolecules , particularly membrane proteins . These targets play a crucial role in various biological processes, including signal transduction, cell adhesion, and ion transport.
Mode of Action
This compound interacts with its targets by solubilizing and stabilizing them . This compound is known for its mildness, biocompatibility, and ability to solubilize and stabilize a wide range of biomolecules . It enhances the solubilization of hydrophobic biomolecules and improves the extraction of membrane proteins .
Result of Action
The result of this compound’s action is the solubilization and stabilization of membrane proteins . This can facilitate various research applications, such as protein purification, crystallization, and structural studies .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its detergent properties can be enhanced by the presence of a longer alkyl chain, conferring higher hydrophobicity . This can enhance the solubilization of hydrophobic biomolecules and improve the extraction of membrane proteins .
Biochemical Analysis
Biochemical Properties
Nonyl beta-D-thioglucopyranoside plays a crucial role in biochemical reactions, particularly in the solubilization and stabilization of hydrophobic biomolecules. It interacts with various enzymes, proteins, and other biomolecules, enhancing their solubility and stability. For instance, it is known to interact with membrane proteins, facilitating their extraction and purification . The nonionic nature of this compound reduces electrostatic interactions, making it gentle on proteins and minimizing denaturation .
Cellular Effects
This compound affects various types of cells and cellular processes. It is commonly used for cell lysis, allowing for the release of intracellular contents without damaging the proteins . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can solubilize membrane proteins involved in signaling pathways, thereby affecting the downstream signaling events .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to hydrophobic regions of membrane proteins, facilitating their solubilization and stabilization . This interaction prevents the aggregation of membrane proteins, allowing them to remain functional in aqueous solutions. Additionally, this compound is resistant to degradation by beta-glucosidase enzymes due to the presence of a thioether linkage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under various conditions, but its effectiveness may decrease with prolonged exposure to certain environmental factors .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively solubilizes membrane proteins without causing significant toxicity . At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular membranes and affecting cellular integrity . It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound’s metabolic pathways include its conversion to other metabolites through enzymatic reactions. These pathways can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments. The compound’s hydrophobic nature allows it to associate with lipid membranes, facilitating its transport across cellular barriers .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily associating with membrane-bound organelles . Its activity and function are influenced by its localization, as it can interact with membrane proteins and other biomolecules within these compartments. Targeting signals and post-translational modifications may direct this compound to specific organelles, enhancing its effectiveness in solubilizing membrane proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nonyl beta-D-thioglucopyranoside typically begins with D-glucose. The process involves several steps:
Acetylation: D-glucose is acetylated using acetic anhydride and concentrated sulfuric acid to form alpha-D-glucopyranose pentaacetate.
Bromination: The pentaacetate is then reacted with hydrogen bromide to produce 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide.
Thiolation: This intermediate is treated with thiourea in acetone to yield the isothiuronium salt.
Alkylation: The isothiuronium salt is neutralized and reduced with sodium sulfite to form the thiol, which is then reacted with 1-bromononane to produce nonyl-2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside.
Deacetylation: Finally, the acetyl groups are removed using sodium hydroxide in methanol to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for efficiency. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Nonyl beta-D-thioglucopyranoside can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Alkyl halides or other electrophiles.
Major Products
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkylated thioglucopyranosides.
Scientific Research Applications
Nonyl beta-D-thioglucopyranoside is widely used in scientific research due to its unique properties:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Essential for solubilizing and studying membrane proteins.
Medicine: Used in drug delivery systems and as a component in formulations.
Industry: Employed in the production of cosmetics, detergents, and other products
Comparison with Similar Compounds
Similar Compounds
Octyl beta-D-thioglucopyranoside: Another nonionic detergent with similar properties but a shorter alkyl chain.
Decyl beta-D-thioglucopyranoside: Similar to nonyl beta-D-thioglucopyranoside but with a longer alkyl chain.
Nonyl beta-D-glucopyranoside: Lacks the thiol group, making it less resistant to degradation by beta-glucosidase enzymes
Uniqueness
This compound is unique due to its optimal balance of hydrophobic and hydrophilic properties, making it highly effective for solubilizing membrane proteins without denaturing them. Its resistance to enzymatic degradation further enhances its utility in various applications .
Properties
CAS No. |
98854-15-0 |
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Molecular Formula |
C15H30O5S |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-nonylsulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C15H30O5S/c1-2-3-4-5-6-7-8-9-21-15-14(19)13(18)12(17)11(10-16)20-15/h11-19H,2-10H2,1H3/t11-,12-,13+,14-,15?/m1/s1 |
InChI Key |
HICSQFRUQXWIGI-HHHGZCDHSA-N |
SMILES |
CCCCCCCCCSC1C(C(C(C(O1)CO)O)O)O |
Isomeric SMILES |
CCCCCCCCCSC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CCCCCCCCCSC1C(C(C(C(O1)CO)O)O)O |
Pictograms |
Irritant |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.